molecular formula C20H40O2 B12657451 Dodecyl isooctanoate CAS No. 84878-26-2

Dodecyl isooctanoate

Cat. No.: B12657451
CAS No.: 84878-26-2
M. Wt: 312.5 g/mol
InChI Key: FPNFNZQZOKNVTP-UHFFFAOYSA-N
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Description

Dodecyl isooctanoate is a branched ester derived from the esterification of dodecanol (C12 alcohol) and isooctanoic acid (a branched C8 carboxylic acid). Branched esters like isooctanoates are valued in industrial and cosmetic formulations for their lower melting points, enhanced solubility in non-polar solvents, and reduced viscosity compared to linear-chain analogs .

Properties

CAS No.

84878-26-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

dodecyl 6-methylheptanoate

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-15-18-22-20(21)17-14-13-16-19(2)3/h19H,4-18H2,1-3H3

InChI Key

FPNFNZQZOKNVTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl isooctanoate is typically synthesized through esterification, where dodecyl alcohol reacts with isooctanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures, typically around 150-200°C, to accelerate the esterification process. After the reaction is complete, the product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl isooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Dodecanoic acid and isooctanoic acid.

    Reduction: Dodecyl alcohol and isooctanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl isooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of drug delivery systems and topical formulations.

    Industry: Acts as a lubricant, emollient, and surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of dodecyl isooctanoate is primarily based on its ability to interact with lipid membranes and proteins. It can penetrate lipid bilayers, enhancing the permeability and fluidity of the membrane. This property makes it useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes. Additionally, its surfactant properties allow it to reduce surface tension, aiding in the emulsification and dispersion of other compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
Dodecyl isooctanoate Likely C20H40O2 Not provided ~312.5 (inferred) Branched C8 ester chain
Dodecyl octanoate C20H40O2 20292-09-5 312.53 Linear C8 ester chain
Dodecyl arachidate C32H64O2 42232-82-6 480.85 Long linear C20 ester chain
Dodecyl isothiocyanate C13H25NS 1072-32-8 227.41 Isothiocyanate (-NCS) functional group
  • Branching vs. Linearity: this compound’s branched isooctanoate group reduces intermolecular van der Waals forces compared to linear-chain analogs like dodecyl octanoate. This results in lower melting points and improved solubility in hydrophobic matrices .
  • Chain Length : Dodecyl arachidate’s long C20 chain increases molecular weight and viscosity, making it suitable for applications requiring thicker formulations or higher thermal stability .

Physical and Chemical Properties

  • Melting Point: Branched esters (e.g., isooctanoates) typically exhibit lower melting points than linear counterparts. For example, manganese(II) isooctanoate (CAS 37449-19-7) is used in coatings due to its favorable solubility and drying properties, suggesting similar advantages for this compound .
  • Surfactant Behavior: While sulfonates (e.g., isopropanolamine dodecylbenzenesulfonate) are stronger surfactants due to their polar sulfate groups, esters like this compound offer milder emulsifying properties, making them preferable in cosmetics or lubricants .

Biological Activity

Dodecyl isooctanoate, an ester derived from dodecanol and isooctanoic acid, is a compound recognized for its diverse applications in cosmetics, pharmaceuticals, and food products. This article explores its biological activity, focusing on its toxicity, antimicrobial properties, and potential uses in various formulations.

Chemical Structure and Properties

This compound has a unique structure characterized by a long hydrophobic dodecyl chain and a hydrophilic isooctanoate group. This amphiphilic nature allows it to effectively lower surface tension and act as a surfactant and emulsifier.

Property Description
Chemical Formula C14_{14}H28_{28}O
Molecular Weight 228.37 g/mol
Appearance Clear, colorless liquid
Boiling Point Approximately 300 °C
Solubility Soluble in organic solvents; low volatility

Toxicity Profile

Research indicates that this compound has low toxicity and is generally recognized as safe (GRAS) for use in food and cosmetic applications. Its safety profile makes it a favorable choice for formulations intended for human use.

  • LD50 (Oral) : Studies suggest an LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity.
  • Irritation Potential : It exhibits minimal irritation to skin and eyes, making it suitable for topical applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may disrupt microbial membranes, which could lead to antimicrobial effects against certain pathogens.

  • Mechanism of Action : The compound's ability to interfere with the lipid bilayer of microbial cells may contribute to its effectiveness.
  • Pathogen Testing : In vitro studies have shown activity against:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

Table 1: Antimicrobial Efficacy of this compound

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Studies and Research Findings

  • Cosmetic Applications : A study demonstrated that formulations containing this compound improved skin penetration of active ingredients, enhancing the overall efficacy of topical treatments. The compound's surfactant properties facilitated better absorption through the skin barrier.
  • Food Industry Usage : In food formulations, this compound serves as an emulsifier, improving texture and stability without compromising safety. Its GRAS status supports its use in various edible products.
  • Pharmaceutical Formulations : Research has indicated that this compound can enhance the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations.

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